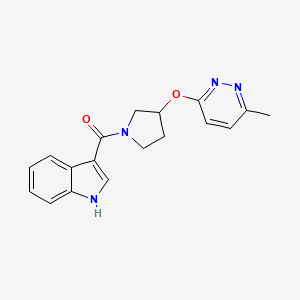
(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains an indole ring, a pyridazine ring, and a pyrrolidine ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Pyrrolidine is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridazine rings are aromatic, meaning they have a special stability due to delocalized electrons . The pyrrolidine ring is a type of amine, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The pyrrolidine ring could potentially be involved in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine ring has been investigated for its anticonvulsant properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy in animal models. Notably, compound 62b exhibited promising anticonvulsant activity, with an ED50 value of 62.14 mg/kg in the maximal electroshock seizure (MES) test. This suggests its potential as an antiepileptic agent .
Anti-Inflammatory Effects
The pyrrolidine scaffold has also been explored for its anti-inflammatory properties. Researchers have studied derivatives of this compound to assess their ability to modulate inflammatory pathways. Further investigations are needed to elucidate the precise mechanisms and potential clinical applications .
Analgesic Properties
Certain pyrrolidine derivatives, including those related to our compound of interest, have shown analgesic effects in preclinical studies. These compounds may interact with pain receptors or modulate neurotransmitter pathways, making them interesting candidates for pain management .
Anticancer Potential
Pyrrolidine-based compounds have drawn attention in cancer research. While specific studies on our compound are limited, the pyrrolidine ring’s structural features make it an attractive scaffold for designing novel anticancer agents. Researchers are exploring its interactions with cancer-related targets and evaluating its cytotoxicity against tumor cells .
Enzyme Inhibition
The pyrrolidine ring can serve as a pharmacophore for enzyme inhibitors. Researchers have investigated derivatives targeting enzymes involved in various diseases, such as kinases, proteases, and oxidoreductases. Our compound may exhibit inhibitory activity against specific enzymes, contributing to its therapeutic potential .
Neuroprotective Effects
Given the pyrrolidine ring’s ability to modulate neuronal pathways, it is plausible that our compound could have neuroprotective effects. Researchers are exploring its impact on neurodegenerative diseases and neuronal cell viability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-13-8-9-22(11-13)18(23)15-10-19-16-5-3-2-4-14(15)16/h2-7,10,13,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXWILIORVFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)



![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

